Cas no 14387-10-1 (2-(4-Ethylphenyl)acetic acid)

2-(4-Ethylphenyl)acetic acid is a versatile aromatic carboxylic acid derivative, characterized by the presence of an ethyl substituent on the phenyl ring adjacent to the acetic acid functional group. This compound is widely utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its ethylphenyl moiety enhances lipophilicity, making it valuable for modifying physicochemical properties in drug design. The acetic acid group allows for further functionalization through esterification, amidation, or other derivatization reactions. High purity grades are available to meet stringent industrial and research requirements. Its stability and well-defined reactivity profile make it a reliable building block in synthetic chemistry applications.
2-(4-Ethylphenyl)acetic acid structure
2-(4-Ethylphenyl)acetic acid structure
商品名:2-(4-Ethylphenyl)acetic acid
CAS番号:14387-10-1
MF:C10H12O2
メガワット:164.20108
MDL:MFCD00605330
CID:198902
PubChem ID:84403

2-(4-Ethylphenyl)acetic acid 化学的及び物理的性質

名前と識別子

    • (4-Ethylphenyl)acetic acid
    • 4-ethylBenzeneacetic acid
    • 4-ethyl-phenylacetic acid
    • Benzeneacetic acid,4-ethyl-
    • (4-ethylphenyl)acetic acid(SALTDATA: FREE)
    • 2-(4-ethylphenyl)acetic acid
    • 2-(4-ethylphenyl)ethanoic acid
    • benzeneacetic acid, 4-ethyl-
    • (4-Ethyl-phenyl)-acetic acid
    • DTXSID30162564
    • Essigsaure-[athyl-4-phenyl]-ester
    • 14387-10-1
    • SCHEMBL156207
    • MFCD00605330
    • 4-Ethylphenylacetic acid
    • BB 0222337
    • BS-3885
    • CS-0446605
    • FT-0683510
    • 2-(4-Ethylphenyl)aceticacid
    • Z274782844
    • EN300-84769
    • AKOS000295880
    • STL195413
    • G41285
    • 2-(4-Ethylphenyl)acetic Acid; 4-Ethylphenylacetic Acid; p-Ethylphenylacetic Acid
    • DA-20725
    • ALBB-012187
    • 2-(4-Ethylphenyl)acetic acid
    • MDL: MFCD00605330
    • インチ: InChI=1S/C10H12O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
    • InChIKey: QMBLXRHXCGJOGU-UHFFFAOYSA-N
    • ほほえんだ: CCC1=CC=C(C=C1)CC(=O)O

計算された属性

  • せいみつぶんしりょう: 164.08376
  • どういたいしつりょう: 164.084
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 146
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3A^2
  • 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

  • 密度みつど: 1.096
  • ふってん: 289.2°Cat760mmHg
  • フラッシュポイント: 186.4°C
  • 屈折率: 1.539
  • PSA: 37.3

2-(4-Ethylphenyl)acetic acid セキュリティ情報

  • 危険レベル:IRRITANT

2-(4-Ethylphenyl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
K44363-1g
2-(4-ethylphenyl)aceticacid
14387-10-1 95%
1g
$338 2024-05-25
Key Organics Ltd
BS-3885-50MG
(4-ethylphenyl)acetic acid
14387-10-1 >90%
50mg
£102.00 2025-02-09
TRC
E925820-50mg
(4-Ethylphenyl)acetic Acid
14387-10-1
50mg
$ 92.00 2023-09-07
TRC
E925820-100mg
(4-Ethylphenyl)acetic Acid
14387-10-1
100mg
$ 133.00 2023-09-07
eNovation Chemicals LLC
K44363-5g
2-(4-ethylphenyl)aceticacid
14387-10-1 95%
5g
$985 2024-05-25
Enamine
EN300-84769-10.0g
2-(4-ethylphenyl)acetic acid
14387-10-1 95%
10.0g
$1356.0 2024-05-21
Enamine
EN300-84769-0.5g
2-(4-ethylphenyl)acetic acid
14387-10-1 95%
0.5g
$210.0 2024-05-21
Enamine
EN300-84769-0.25g
2-(4-ethylphenyl)acetic acid
14387-10-1 95%
0.25g
$133.0 2024-05-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5789-1G
2-(4-ethylphenyl)acetic acid
14387-10-1 95%
1g
¥ 1,392.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5789-10G
2-(4-ethylphenyl)acetic acid
14387-10-1 95%
10g
¥ 6,322.00 2023-03-31

2-(4-Ethylphenyl)acetic acid 関連文献

2-(4-Ethylphenyl)acetic acidに関する追加情報

2-(4-Ethylphenyl)acetic Acid: A Comprehensive Overview

2-(4-Ethylphenyl)acetic acid (CAS No. 14387-10-1) is a compound of significant interest in the fields of organic chemistry, pharmacology, and material science. This compound, also referred to as 4-ethylphenylacetic acid, is characterized by its unique structure and versatile applications. In this article, we will delve into its chemical properties, synthesis methods, biological activities, and potential uses in modern research.

The molecular structure of 2-(4-ethylphenyl)acetic acid consists of a phenyl ring substituted with an ethyl group at the para position, connected to an acetic acid moiety. This arrangement imparts the compound with distinct electronic and steric properties, making it a valuable substrate for various chemical transformations. Recent studies have highlighted its role as a precursor in the synthesis of bioactive molecules, particularly in drug discovery.

One of the most notable applications of 2-(4-ethylphenyl)acetic acid is in the development of targeted drug delivery systems. Researchers have utilized its structure to design biocompatible polymers and drug carriers that enhance the efficacy of therapeutic agents while minimizing side effects. For instance, a 2023 study published in *Advanced Materials* demonstrated how this compound can be incorporated into polymeric nanoparticles to improve drug solubility and bioavailability.

In addition to its role in drug delivery, 2-(4-ethylphenyl)acetic acid has shown promise in the field of green chemistry. Scientists have explored its use as a building block for synthesizing renewable materials, such as biodegradable plastics and eco-friendly coatings. A recent breakthrough involves its application in the production of carbon-neutral polymers, which could significantly reduce environmental impact compared to traditional petroleum-based products.

The synthesis of 2-(4-ethylphenyl)acetic acid typically involves multi-step reactions, including Friedel-Crafts alkylation and subsequent oxidation or hydrolysis steps. However, advancements in catalytic methods have enabled more efficient and environmentally friendly production processes. For example, researchers have developed heterogeneous catalysts that facilitate the synthesis under mild conditions, reducing energy consumption and waste generation.

From a biological standpoint, 2-(4-ethylphenyl)acetic acid exhibits interesting pharmacokinetic properties. Studies have shown that it possesses moderate lipophilicity, which enhances its ability to cross cellular membranes. This characteristic makes it an attractive candidate for designing drugs targeting intracellular pathogens or diseases involving membrane-bound receptors.

Furthermore, recent investigations into the toxicological profile of this compound have provided valuable insights into its safety for human use. Preclinical studies indicate that it has low acute toxicity and does not induce significant cytotoxicity at therapeutic concentrations. These findings underscore its potential for use in pharmaceutical formulations without posing substantial health risks.

Looking ahead, the versatility of 2-(4-ethylphenyl)acetic acid is expected to drive further innovation across multiple disciplines. Its integration into advanced materials science could pave the way for next-generation technologies in electronics and energy storage. Meanwhile, ongoing research into its pharmacological properties may unlock new therapeutic avenues for treating chronic diseases such as cancer and neurodegenerative disorders.

In conclusion, 2-(4-ethylphenyl)acetic acid (CAS No. 14387-10-1) stands as a testament to the ingenuity of modern chemistry. Its diverse applications span from drug delivery systems to green materials development, making it a cornerstone compound in contemporary research. As scientific advancements continue to unfold, this compound is poised to play an even more pivotal role in shaping the future of science and technology.

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